molecular formula C9H8O3S B14413214 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- CAS No. 81112-85-8

2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)-

Katalognummer: B14413214
CAS-Nummer: 81112-85-8
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: KAXAATGBUHWJLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- is a heterocyclic organic compound that features a furanone ring fused with a thienylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- typically involves the reaction of a furanone derivative with a thienylmethyl precursor under specific conditions. One common method includes the use of acid catalysts to facilitate the condensation reaction between the furanone and thienylmethyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

    2(5H)-Furanone, 5-(methylthio)-: Similar structure but with a methylthio group instead of a hydroxy-2-thienylmethyl group.

    2(5H)-Furanone, 5-(hydroxyphenylmethyl)-: Features a hydroxyphenylmethyl group instead of a hydroxy-2-thienylmethyl group.

Uniqueness: 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

81112-85-8

Molekularformel

C9H8O3S

Molekulargewicht

196.22 g/mol

IUPAC-Name

2-[hydroxy(thiophen-2-yl)methyl]-2H-furan-5-one

InChI

InChI=1S/C9H8O3S/c10-8-4-3-6(12-8)9(11)7-2-1-5-13-7/h1-6,9,11H

InChI-Schlüssel

KAXAATGBUHWJLR-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C(C2C=CC(=O)O2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.